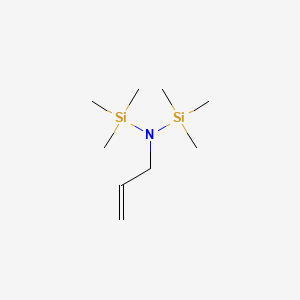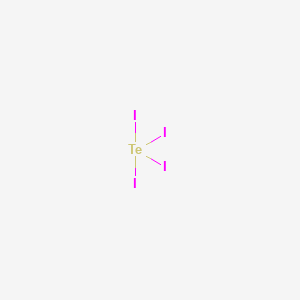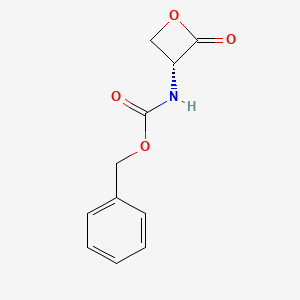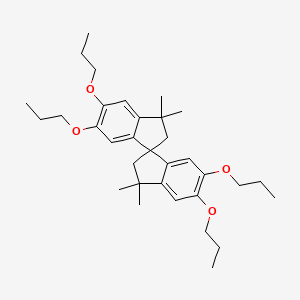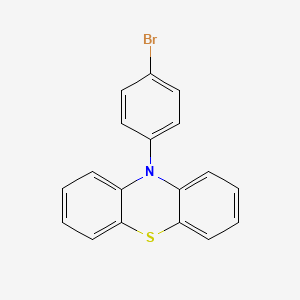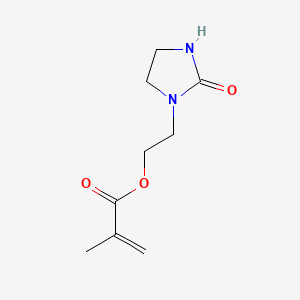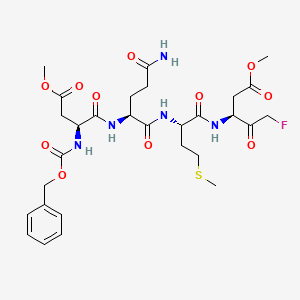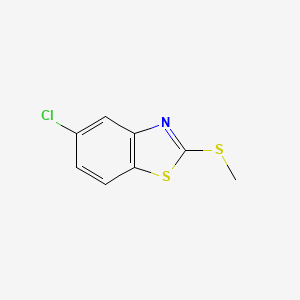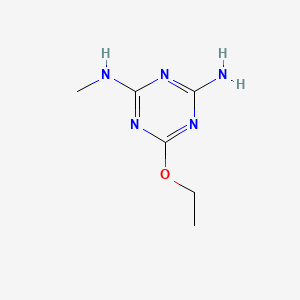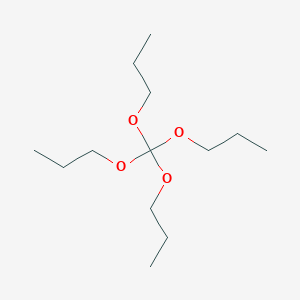
1-Metoxi-4-(feniletinil)benceno
Descripción general
Descripción
1-Methoxy-4-(phenylethynyl)benzene is a chemical compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . It is also known by other names such as 4-Methoxytolan, p-Methoxytolan, 4-Methoxytolane, p-Anisyl phenylacetylene, 4-(Phenylethynyl)anisole, (p-Anisylethynyl)benzene, and 4-Methoxydiphenylacetylene .
Molecular Structure Analysis
The InChI code for 1-Methoxy-4-(phenylethynyl)benzene is1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
1-Methoxy-4-(phenylethynyl)benzene has a predicted boiling point of 339.0±25.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is also reported to have a melting point of 95℃ .Aplicaciones Científicas De Investigación
Síntesis orgánica
El 1-Metoxi-4-(feniletinil)benceno es un compuesto que se puede utilizar en la síntesis orgánica, particularmente en reacciones que involucran la posición bencílica . Su estructura permite un uso potencial en reacciones de bromación por radicales libres y sustitución nucleofílica, las cuales son cruciales para crear moléculas orgánicas complejas.
Ciencia de materiales
En la ciencia de materiales, los derivados del this compound se han explorado por sus propiedades eléctricas, como la alta eficiencia de fotoluminiscencia y electroluminiscencia . Estas propiedades son esenciales para desarrollar nuevos materiales para diodos orgánicos emisores de luz (OLED) y otras aplicaciones electrónicas.
Investigación farmacéutica
Si bien las aplicaciones específicas del this compound en la investigación farmacéutica no se detallan en los datos disponibles, sus análogos estructurales a menudo se sintetizan para posibles aplicaciones en química medicinal .
Ingeniería química
En ingeniería química, las propiedades del compuesto, como sus puntos de ebullición y fusión, densidad e índice de refracción, son de interés para el diseño y optimización de procesos . Comprender estas propiedades físicas es crucial para la incorporación del compuesto en procesos químicos más grandes.
Ciencia ambiental
Las aplicaciones ambientales del this compound no están bien documentadas. Sin embargo, su impacto en el medio ambiente se evaluaría en función de su estabilidad química, biodegradabilidad y toxicidad potencial .
Química analítica
En química analítica, el this compound podría utilizarse como un compuesto estándar o de referencia en varios métodos cromatográficos y espectroscópicos, lo que ayuda en el análisis cualitativo y cuantitativo de mezclas complejas .
Nanotecnología
La investigación en nanotecnología podría investigar el uso del this compound en la síntesis de nuevos nanomateriales debido a sus potenciales propiedades electrónicas, lo que podría contribuir a los avances en la nanoelectrónica y la fotónica .
Bioquímica
Las aplicaciones bioquímicas del this compound pueden implicar su interacción con moléculas biológicas, estudiando su papel como un posible inhibidor o activador en reacciones enzimáticas, o su incorporación en bioconjugados para sistemas de administración dirigidos .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
1-methoxy-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXYBNVPUWTQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346209 | |
| Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7380-78-1 | |
| Record name | 1-Methoxy-4-(2-phenylethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of synthesizing 1-methoxy-4-(phenylethynyl)benzene using the copper- and amine-free Sonogashira cross-coupling method described in the research?
A1: The research highlights several advantages of this novel synthesis method []:
Q2: How was the structure of 1-methoxy-4-(phenylethynyl)benzene confirmed in the research?
A2: After the synthesis and purification, the structure of 1-methoxy-4-(phenylethynyl)benzene was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique provides detailed information about the arrangement of atoms within the molecule, confirming the successful formation of the desired product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

